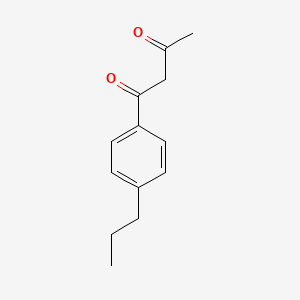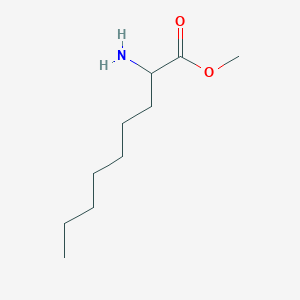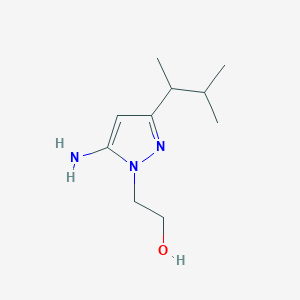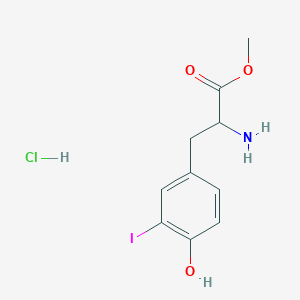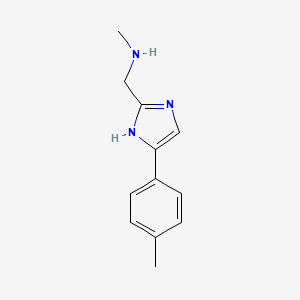
n-Methyl-1-(5-(p-tolyl)-1h-imidazol-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Methyl-1-(5-(p-tolyl)-1h-imidazol-2-yl)methanamine is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a methyl group attached to the nitrogen atom and a p-tolyl group attached to the imidazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-1-(5-(p-tolyl)-1h-imidazol-2-yl)methanamine typically involves the reaction of 4-methylbenzyl chloride with methylamine in the presence of ethanol. The reaction is monitored by thin layer chromatography and the product is extracted using dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency.
Chemical Reactions Analysis
Types of Reactions
n-Methyl-1-(5-(p-tolyl)-1h-imidazol-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, to form various substituted imidazole compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives, amine derivatives, and substituted imidazole compounds, depending on the type of reaction and reagents used.
Scientific Research Applications
n-Methyl-1-(5-(p-tolyl)-1h-imidazol-2-yl)methanamine is used in a variety of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of n-Methyl-1-(5-(p-tolyl)-1h-imidazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
n-Methyl-1-naphthalenemethylamine: This compound has a similar structure but with a naphthalene ring instead of an imidazole ring.
n-Methyl-1-(p-tolyl)methanamine: This compound is similar but lacks the imidazole ring, having only the p-tolyl group attached to the nitrogen atom.
Uniqueness
n-Methyl-1-(5-(p-tolyl)-1h-imidazol-2-yl)methanamine is unique due to the presence of both the imidazole ring and the p-tolyl group, which confer specific chemical properties and potential biological activities that are distinct from other similar compounds.
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
N-methyl-1-[5-(4-methylphenyl)-1H-imidazol-2-yl]methanamine |
InChI |
InChI=1S/C12H15N3/c1-9-3-5-10(6-4-9)11-7-14-12(15-11)8-13-2/h3-7,13H,8H2,1-2H3,(H,14,15) |
InChI Key |
KWGOVLASVBWYCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13638412.png)

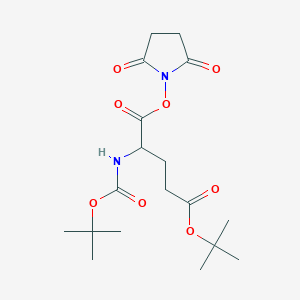
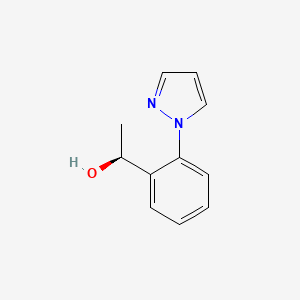
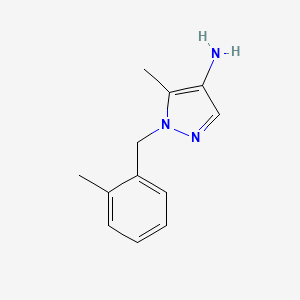
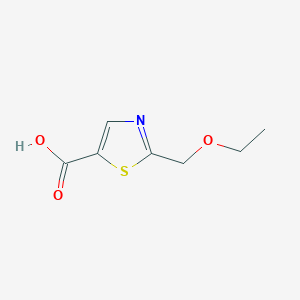

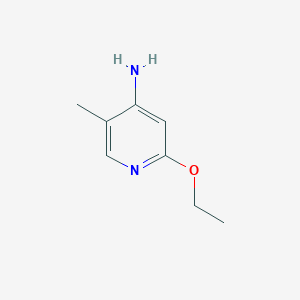
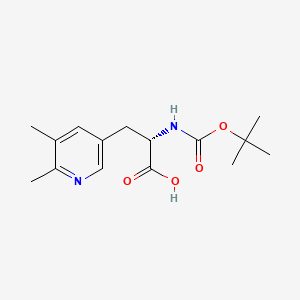
![2-Amino-2-{spiro[3.3]heptan-2-yl}aceticacid](/img/structure/B13638460.png)
